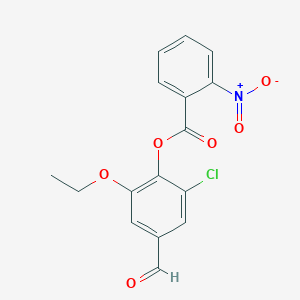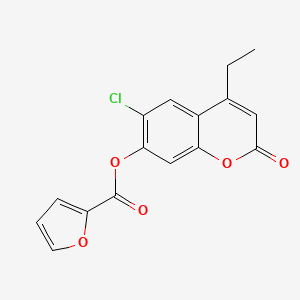![molecular formula C16H17NO4S B5807760 methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate, also known as Methyl 4-((3,4-dimethylphenyl)sulfonylamino)benzoate or DMSB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a reagent in organic synthesis and has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in various organic reactions. This may be due to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbonyl group in the benzoate moiety.
Biochemical and Physiological Effects:
This compound 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate in lab experiments is its ability to act as a strong acid catalyst. This can facilitate the formation of reactive intermediates and enhance the yield of various organic reactions. Additionally, this compound is relatively easy to synthesize and purify.
One of the main limitations of using this compound 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate in lab experiments is its potential toxicity. This compound has been found to be moderately toxic and may pose a risk to researchers if proper safety precautions are not taken. Additionally, this compound may not be suitable for certain types of reactions, such as those involving sensitive functional groups.
Future Directions
There are several potential future directions for research involving methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of new synthetic routes for this compound, which may allow for greater efficiency and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicine and materials science. Furthermore, researchers may explore the potential of this compound as a starting material for the synthesis of novel biologically active compounds.
Synthesis Methods
The synthesis of methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization from a suitable solvent.
Scientific Research Applications
Methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate has been widely used as a reagent in organic synthesis due to its ability to act as a strong acid catalyst. It has been found to be particularly useful in the synthesis of various heterocyclic compounds, such as pyrazoles and benzimidazoles. Additionally, this compound has been used in the synthesis of biologically active compounds, such as antifungal and antitumor agents.
properties
IUPAC Name |
methyl 4-[(3,4-dimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-9-15(10-12(11)2)22(19,20)17-14-7-5-13(6-8-14)16(18)21-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKACILWOHSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)

![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)
![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)


![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
